molecular formula C5H6I2N2 B427545 4,5-Diiodo-1,3-dimethylpyrazole CAS No. 75092-23-8

4,5-Diiodo-1,3-dimethylpyrazole

Cat. No.: B427545
CAS No.: 75092-23-8
M. Wt: 347.92g/mol
InChI Key: PPHAJZAQWKWXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diiodo-1,3-dimethylpyrazole is a highly functionalized heterocyclic compound of significant interest in advanced chemical research and development. This reagent features a pyrazole core, a privileged structure in medicinal chemistry known for its diverse biological activities . The presence of two iodine atoms on the ring makes it a versatile and valuable building block for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, enabling the construction of more complex molecular architectures for pharmaceutical and material science applications. Iodinated heterocycles are particularly prized in drug discovery for their ability to improve metabolic stability and binding affinity to biological targets . Researchers utilize this and similar pyrazole derivatives in the synthesis of novel compounds with potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . As a key synthetic intermediate, this compound facilitates the exploration of new chemical space in the search for bioactive molecules. This product is intended for research and further manufacturing use only, strictly not for direct human use.

Properties

IUPAC Name

4,5-diiodo-1,3-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6I2N2/c1-3-4(6)5(7)9(2)8-3/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHAJZAQWKWXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6I2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences :

  • Heterocycle Core : Pyrazole (two adjacent N) vs. triazolium (three N) vs. imidazole (two adjacent N).
  • Substituent Positions : The target’s methyl groups at 1,3 positions contrast with imidazole derivatives (1,2-dimethyl) and triazolium salts (bulky mesityl groups).
  • Halogen Bonding: Triazolium salts exhibit stronger halogen bonding due to cationic charge and iodine placement , while pyrazoles may show moderate donor capacity.

Physical and Chemical Property Analysis

Comparison of Key Properties :

Property 4,5-Diiodo-1,2-dimethylimidazole Triazolium Salt This compound (Inferred)
Density (g/cm³) 2.61 Not reported ~2.5–2.7*
Boiling Point (°C) 367.3 Not reported ~350–370*
Halogen Bonding Strength Moderate Strong Moderate
Solubility Low (high iodine content) Low (ionic nature) Low in polar solvents

*Estimated based on structural analogs.

Notable Trends:

  • High iodine content increases molecular weight and density in all compounds.
  • Neutral pyrazole/imidazole cores reduce solubility compared to ionic triazolium salts.

Q & A

Q. Answer :

  • DFT calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps predict charge transfer efficiency) .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess solubility .
  • Docking studies : Target enzymes like COX-2 or β-lactamase using AutoDock Vina; prioritize derivatives with binding energies < -8 kcal/mol .

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